Cas no 1256358-93-6 (5-methyl-1H-indole-2-boronic acid pinacol ester)

5-methyl-1H-indole-2-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 5-Methylindole-2-boronic acid pinacol ester
- 5-Methyl-1H-indole-2-boronic acid pinacol ester
- MFCD11858361
- MB10196
- SY358318
- CS-0175859
- 5-Methylindole-2-boronic acid pinacol ester, AldrichCPR
- AS-65903
- A11975
- DTXSID10681925
- AKOS022184227
- 1256358-93-6
- DB-359097
- 5-methyl-1H-indole-2-boronic acid pinacol ester
-
- MDL: MFCD11858361
- インチ: InChI=1S/C15H20BNO2/c1-10-6-7-12-11(8-10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
- InChIKey: RNRIKENXTSRARN-UHFFFAOYSA-N
- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C
計算された属性
- せいみつぶんしりょう: 257.15900
- どういたいしつりょう: 257.1587090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- PSA: 34.25000
- LogP: 2.77550
5-methyl-1H-indole-2-boronic acid pinacol ester セキュリティ情報
5-methyl-1H-indole-2-boronic acid pinacol ester 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-methyl-1H-indole-2-boronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D968254-25g |
5-Methyl-1H-indole-2-boronic acid pinacol ester |
1256358-93-6 | 95% | 25g |
$3355 | 2024-07-28 | |
TRC | M313638-50mg |
5-Methylindole-2-boronic Acid Pinacol Ester |
1256358-93-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0019P-1g |
5-Methyl-1H-indole-2-boronic acid pinacol ester |
1256358-93-6 | 97% | 1g |
¥2605.69 | 2025-01-21 | |
TRC | M313638-100mg |
5-Methylindole-2-boronic Acid Pinacol Ester |
1256358-93-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | M313638-500mg |
5-Methylindole-2-boronic Acid Pinacol Ester |
1256358-93-6 | 500mg |
$ 185.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D968254-1g |
5-Methyl-1H-indole-2-boronic acid pinacol ester |
1256358-93-6 | 95% | 1g |
$275 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0019P-500mg |
5-Methyl-1H-indole-2-boronic acid pinacol ester |
1256358-93-6 | 97% | 500mg |
1441.67CNY | 2021-05-07 | |
1PlusChem | 1P009J6L-5g |
5-Methylindole-2-boronic acid pinacol ester |
1256358-93-6 | 98% | 5g |
$642.00 | 2024-07-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0019P-500mg |
5-Methyl-1H-indole-2-boronic acid pinacol ester |
1256358-93-6 | 97% | 500mg |
¥1731.3 | 2025-01-21 | |
A2B Chem LLC | AE43965-250mg |
5-Methylindole-2-boronic acid pinacol ester |
1256358-93-6 | 98% | 250mg |
$59.00 | 2024-04-20 |
5-methyl-1H-indole-2-boronic acid pinacol ester 関連文献
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2. Book reviews
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
5-methyl-1H-indole-2-boronic acid pinacol esterに関する追加情報
5-Methyl-1H-Indole-2-Boronic Acid Pinacol Ester (CAS No 1256358-93-6)
The 5-methyl-1H-indole-2-boronic acid pinacol ester (CAS No 1256358-93-6) is a significant compound in the field of organic synthesis and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and advanced materials development. The indole core, a heterocyclic aromatic structure, forms the foundation of this molecule, while the boronic acid pinacol ester group introduces versatile reactivity, making it a valuable building block in modern chemical research.
Recent studies have highlighted the importance of 5-methyl-substituted indoles in medicinal chemistry. The methyl group at position 5 enhances the compound's stability and bioavailability, making it an attractive candidate for drug development. Researchers have explored its role as a scaffold in designing kinase inhibitors and other therapeutic agents. The boronic acid pinacol ester functionality further enhances its utility, enabling cross-coupling reactions such as Suzuki-Miyaura coupling, which are pivotal in constructing complex molecular architectures.
The synthesis of 5-methyl-1H-indole-2-boronic acid pinacol ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring through cyclization reactions and the subsequent installation of the boronic acid group via boronate esterification. These steps are optimized to ensure high yield and purity, which are critical for its application in demanding research environments.
In terms of applications, this compound has found use in various areas of materials science. Its ability to participate in palladium-catalyzed coupling reactions makes it a valuable precursor for synthesizing advanced materials with tailored electronic properties. Recent advancements in nanotechnology have leveraged this compound to develop novel materials for optoelectronic devices, where its structural integrity and reactivity play a crucial role.
Moreover, the pinacol ester group attached to the boronic acid moiety provides stability during storage and handling, making it a preferred choice for researchers working under varying experimental conditions. This feature is particularly advantageous in large-scale syntheses where maintaining reagent quality is essential.
Recent research has also explored the potential of 5-methyl-1H-indole-2-boronic acid pinacol ester in bioconjugation chemistry. Its reactivity allows for precise modification of biomolecules, opening new avenues in diagnostics and therapeutics. Studies have demonstrated its effectiveness in creating bioactive molecules with enhanced targeting capabilities, further underscoring its versatility across diverse scientific domains.
In conclusion, the 5-methyl-1H-indole-2-boronic acid pinacol ester (CAS No 1256358-93-6) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, combined with advanced functional groups, positions it as an indispensable tool in both academic and industrial research settings. As ongoing studies continue to uncover new applications, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.
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